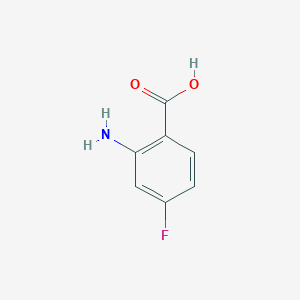

2-Amino-4-fluorobenzoic acid

Overview

Description

2-Amino-4-fluorobenzoic acid is a substituted benzoic acid . It has been used in the synthesis of benzothiazole derivatives used for cervical cancers, and as a reagent in the synthesis of other anti-infective agents .

Synthesis Analysis

The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid were synthesized and characterized by elemental analyses, spectral studies (FT-IR, NMR, HRMS) and single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of 2-Amino-4-fluorobenzoic acid can be found in various databases such as the NIST Chemistry WebBook . The structure is also characterized by elemental analyses, spectral studies (FT-IR, NMR, HRMS) and single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

2-Amino-4-fluorobenzoic acid has been used in the synthesis of benzothiazole derivatives used for cervical cancers . The characteristic peaks of 4-fluorobenzoate were obtained at 3300.56cm -1 for N-H, 3014.97cm-1 of alkane stretching, at 3195.52 for O -H str. and C-O at 1240.16cm -1 .Physical And Chemical Properties Analysis

2-Amino-4-fluorobenzoic acid has a molecular weight of 155.13 g/mol . More detailed physical and chemical properties can be found in databases such as PubChem .Scientific Research Applications

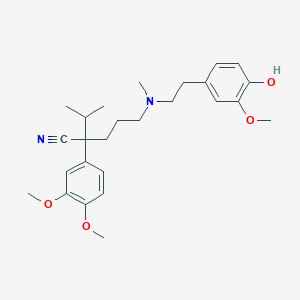

Synthesis of Benzothiazole Derivatives

2-Amino-4-fluorobenzoic acid has been used in the synthesis of benzothiazole derivatives . These derivatives have shown potential in the treatment of cervical cancers .

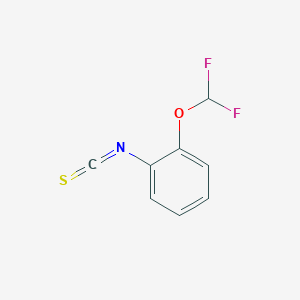

Reagent in Anti-infective Agents

This compound also serves as a reagent in the synthesis of other anti-infective agents . These agents are used to prevent and treat infections caused by harmful microorganisms.

Intermediate in Organic Synthesis

2-Amino-4-fluorobenzoic acid is an important intermediate in organic synthesis . It can be used to produce various organic compounds, contributing to the development of new materials and pharmaceuticals.

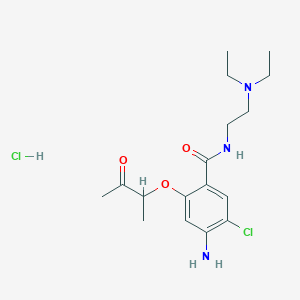

Development of Novel Benzamides

2-Amino-4-fluorobenzoic acid can be used in the synthesis of novel benzamides . These compounds have shown potent neuroleptic activity, which could be beneficial in the treatment of certain neurological disorders .

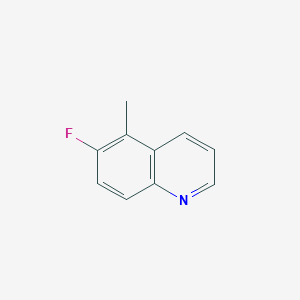

Synthesis of Fluoro-2-methyl-3,1-benzoxazin-4-one

This compound has been used to obtain 5-fluoro-2-methyl-3,1-benzoxazin-4-one . This product has potential applications in medicinal chemistry due to its biological activity .

Safety and Hazards

2-Amino-4-fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and getting medical attention .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-fluorobenzoic acid is the respiratory system . It is considered hazardous by the 2012 OSHA Hazard Communication Standard, with specific target organ toxicity upon single exposure .

Mode of Action

It’s known that benzylic halides, which are similar in structure, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

These can be further catabolized to oxoadipate with concomitant fluoride release .

Result of Action

It has been used in the synthesis of benzothiazole derivatives used for cervical cancers, and as a reagent in the synthesis of other anti-infective agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-fluorobenzoic acid. For instance, it’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . It’s also advised to wear protective clothing and eye protection when handling this compound .

properties

IUPAC Name |

2-amino-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVTNAJFDUWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196237 | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-fluorobenzoic acid | |

CAS RN |

446-32-2 | |

| Record name | 2-Amino-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-4-fluorobenzoic acid in medicinal chemistry?

A1: 2-Amino-4-fluorobenzoic acid is a versatile building block in medicinal chemistry, often used as a starting material for synthesizing various heterocyclic compounds with potential biological activities. For instance, it acts as a key precursor in the multi-step synthesis of Canertinib [], an Epidermal Growth Factor Receptor (EGFR) inhibitor. The compound's structure, featuring both an amino and a carboxylic acid group, allows for diverse chemical modifications, making it valuable for exploring structure-activity relationships in drug discovery.

Q2: Can you describe a specific example where 2-Amino-4-fluorobenzoic acid is used to synthesize a compound with potential therapeutic applications?

A2: One example is the synthesis of a Cobalt Sodium complex with a Schiff base derived from 2-Amino-4-fluorobenzoic acid and 3-Methoxysalicylaldehyde []. This complex demonstrated promising anticancer activity against human breast cancer MDA-MB-231 cells by inhibiting proteasome activity. The study highlights how incorporating 2-Amino-4-fluorobenzoic acid into a larger molecular framework, such as a metal complex, can lead to desirable pharmacological properties.

Q3: How does the fluorine atom in 2-Amino-4-fluorobenzoic acid contribute to its utility in drug design?

A3: The introduction of fluorine into drug molecules can significantly alter their physicochemical properties and biological profiles. In the case of 2-Amino-4-fluorobenzoic acid, the fluorine atom can influence:

Q4: Are there any reported synthetic methods for 2-Amino-4-fluorobenzoic acid that offer advantages in terms of yield and environmental impact?

A4: While the provided research does not explicitly detail the synthesis of 2-Amino-4-fluorobenzoic acid itself, it highlights a specific application in the synthesis of Dacomitinib [], another EGFR inhibitor. The reported method utilizes readily available starting materials and boasts high yield and molecular economy, suggesting a potentially greener and more efficient approach compared to other synthetic routes.

Q5: Beyond its use in synthesizing EGFR inhibitors, what other applications of 2-Amino-4-fluorobenzoic acid derivatives are being explored?

A5: The research highlights the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline [] utilizing 2-Amino-4-fluorobenzoic acid as a starting material. This quinazoline derivative holds potential for various applications, though the specific research focus is not elaborated upon. This example demonstrates the versatility of 2-Amino-4-fluorobenzoic acid as a building block for diverse chemical scaffolds beyond EGFR inhibitors, warranting further investigation into its broader applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)